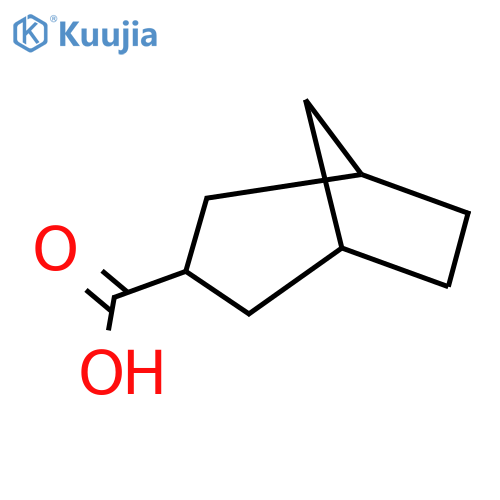

Cas no 6221-65-4 (bicyclo3.2.1octane-3-carboxylic acid)

6221-65-4 structure

商品名:bicyclo3.2.1octane-3-carboxylic acid

bicyclo3.2.1octane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- bicyclo[3.2.1]octane-3-carboxylic acid

- bicyclo3.2.1octane-3-carboxylic acid

- SCHEMBL7618351

- BS-43214

- CS-0183361

- P19584

- SB12831

- bicyclo[3.2.1]octane-3-carboxylicacid

- EN300-1590224

- 6221-65-4

- (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid

- DTXSID301284430

- MFCD19981843

-

- MDL: MFCD19981843

- インチ: 1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11)

- InChIKey: KTEWGIIYPCRLJJ-UHFFFAOYSA-N

- ほほえんだ: OC(C1CC2CCC(C1)C2)=O

計算された属性

- せいみつぶんしりょう: 154.099379685 g/mol

- どういたいしつりょう: 154.099379685 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 154.21

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.2

bicyclo3.2.1octane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1590224-0.5g |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 95% | 0.5g |

$803.0 | 2023-06-04 | |

| eNovation Chemicals LLC | D635590-5G |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 97% | 5g |

$3070 | 2024-07-21 | |

| Chemenu | CM461094-5g |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 95%+ | 5g |

$2966 | 2023-02-02 | |

| 1PlusChem | 1P01E0BV-500mg |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 95% | 500mg |

$599.00 | 2024-04-22 | |

| Enamine | EN300-1590224-1.0g |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 95% | 1g |

$1030.0 | 2023-06-04 | |

| Enamine | EN300-1590224-100mg |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 95.0% | 100mg |

$357.0 | 2023-09-23 | |

| Aaron | AR01E0K7-250mg |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 97% | 250mg |

$377.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D635590-500mg |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 97% | 500mg |

$680 | 2025-02-28 | |

| Aaron | AR01E0K7-500mg |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 97% | 500mg |

$629.00 | 2025-02-10 | |

| Aaron | AR01E0K7-1g |

bicyclo[3.2.1]octane-3-carboxylic acid |

6221-65-4 | 97% | 1g |

$942.00 | 2025-02-10 |

bicyclo3.2.1octane-3-carboxylic acid 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

6221-65-4 (bicyclo3.2.1octane-3-carboxylic acid) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6221-65-4)bicyclo3.2.1octane-3-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):2068